[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol
Overview
Description
“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 1214349-54-8. Its molecular weight is 255.03 . It is typically stored in a dry environment at temperatures between 2-8°C .
Chemical Reactions Analysis
Alcohols, like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol”, can undergo various reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The exact reactions that “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a solid, semi-solid, liquid, or lump substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available information.Scientific Research Applications
Agrochemicals
The trifluoromethyl group is a common feature in agrochemicals due to its ability to enhance the biological activity of pesticides. Compounds like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can be used as intermediates in the synthesis of agrochemicals that protect crops from pests . The presence of the bromine atom can further modify the biological activity, potentially leading to the development of new classes of herbicides and insecticides.
Pharmaceuticals
In the pharmaceutical industry, the trifluoromethyl group is valued for its ability to increase the metabolic stability and bioavailability of drugs. This compound could serve as a precursor in the synthesis of pharmaceuticals that require a trifluoromethylphenyl moiety . Its derivatives may exhibit various therapeutic activities, including anticancer, antifungal, and antibacterial properties.
Antiproliferative Agents
Derivatives of “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” have been studied for their antiproliferative effects against cancer cell lines. These compounds can be designed to target specific pathways involved in cell growth and proliferation, offering potential as novel anticancer agents .
Synthesis of Fluorinated Compounds
The trifluoromethyl group is a key structural motif in the design of fluorinated organic chemicals, which are important in various fields, including material science and medicinal chemistry. This compound can be used to introduce the trifluoromethyl group into more complex molecules, aiding in the development of new materials with unique properties .
Veterinary Products
Similar to their use in human medicine, trifluoromethyl derivatives are also employed in veterinary medicine. “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” could be used to synthesize veterinary drugs that benefit from the enhanced properties conferred by the trifluoromethyl group .
Antimicrobial Research
Research into new antimicrobial agents is crucial in the fight against drug-resistant bacteria. The compound could be utilized to create derivatives with potent antimicrobial activities, as evidenced by studies on similar molecules with trifluoromethyl and bromo substituents showing effectiveness against strains like MRSA .
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 . It’s recommended to avoid dust formation and to use personal protective equipment when handling this compound .
Future Directions
properties
IUPAC Name |
[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYLBUNKRAKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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